molecular formula C15H13ClN2O3 B5735810 N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea

N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea

Cat. No.: B5735810
M. Wt: 304.73 g/mol
InChI Key: UYUULHPVZSKQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea, also known as BDMC, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BDMC belongs to the class of compounds known as benzodioxole derivatives, which have been found to exhibit a range of biological activities. In We will also discuss the advantages and limitations of using BDMC in lab experiments and list future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the NF-κB pathway, which plays a key role in the regulation of inflammation and cancer cell growth. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been found to inhibit the production of pro-inflammatory cytokines and to reduce the levels of oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea in lab experiments is its ability to selectively target cancer cells and viruses, while leaving normal cells unharmed. This makes it a promising candidate for the development of new anti-cancer and anti-viral drugs. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several areas of future research that could be explored with regards to N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea. One area is the development of new formulations of this compound that improve its solubility and bioavailability. Another area is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield this compound as a white crystalline solid with a melting point of 211-213°C.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(3-chloro-4-methylphenyl)urea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells through the activation of caspases. This compound has also been found to inhibit the replication of several viruses, including dengue virus, hepatitis C virus, and human immunodeficiency virus.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-chloro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-2-3-10(6-12(9)16)17-15(19)18-11-4-5-13-14(7-11)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUULHPVZSKQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.